molecular formula C14H33N3O2 B15179926 N-(2-Aminoethyl)-N'-octylethylenediamine acetate CAS No. 93778-79-1

N-(2-Aminoethyl)-N'-octylethylenediamine acetate

Cat. No.: B15179926
CAS No.: 93778-79-1
M. Wt: 275.43 g/mol
InChI Key: QJLRWDJLXDWGDN-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N'-octylethylenediamine acetate is a substituted ethylenediamine derivative featuring an octyl group, a 2-aminoethyl group, and an acetate counterion. Its structure comprises a central ethylenediamine backbone (H₂N-CH₂CH₂-NH₂) modified with an N-octyl substituent and an N'-(2-aminoethyl) group. The acetate (CH₃COO⁻) neutralizes the cationic charge on the protonated amine groups, enhancing solubility and stability .

Properties

CAS No.

93778-79-1

Molecular Formula

C14H33N3O2

Molecular Weight

275.43 g/mol

IUPAC Name

acetic acid;N'-[2-(octylamino)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C12H29N3.C2H4O2/c1-2-3-4-5-6-7-9-14-11-12-15-10-8-13;1-2(3)4/h14-15H,2-13H2,1H3;1H3,(H,3,4)

InChI Key

QJLRWDJLXDWGDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCNCCN.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N’-octylethylenediamine acetate typically involves the reaction of N-(2-aminoethyl)ethane-1,2-diamine with octyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures. The resulting product is then treated with acetic acid to form the acetate salt.

Industrial Production Methods

Industrial production of N-(2-Aminoethyl)-N’-octylethylenediamine acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is achieved through multiple purification steps, including distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N’-octylethylenediamine acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups in the compound can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding amides or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-N’-octylethylenediamine acetate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of surfactants, corrosion inhibitors, and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N’-octylethylenediamine acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its amphiphilic nature allows it to interact with cell membranes, potentially altering membrane permeability and function.

Comparison with Similar Compounds

N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine Acetate

  • Structure: Features three octyl substituents (two on ethylenediamine nitrogens and one on the aminoethyl side chain) with an acetate counterion.
  • Key Differences: Higher lipophilicity due to three octyl groups vs. one octyl and one aminoethyl in the target compound. Molecular Weight: 499.856 g/mol (C₃₀H₆₅N₃O₂) vs. estimated ~285.4 g/mol (C₁₂H₂₉N₃O₂) for the target compound. Applications: Primarily used as a surfactant or raw material in pharmaceuticals due to its hydrophobic character .

N,N'-Dibenzylethylenediamine Diacetate

  • Structure : Contains benzyl groups on both ethylenediamine nitrogens and two acetate counterions.
  • Key Differences: Substitution: Bulky aromatic benzyl groups vs. linear aliphatic octyl/aminoethyl groups. Charge: Diacetate (2:1 salt) vs. monoacetate (1:1 salt) in the target compound. Applications: Widely used as a penicillin salt (e.g., benzathine penicillin) for sustained drug release .

N-(2-Aminoethyl)-N’-octadecylethylenediamine

  • Structure : Similar backbone but with an octadecyl (C₁₈) chain instead of octyl (C₈).
  • Key Differences :
    • Chain Length: Longer alkyl chain increases hydrophobicity and may reduce solubility in polar solvents.
    • Molecular Weight: Higher (~425 g/mol) compared to the target compound.
    • Applications: Likely used in lipid-based drug delivery systems or as a corrosion inhibitor .

Cyclen/Cyclam Derivatives with Acetate Pendant Arms

  • Structure : Macrocyclic polyamines (e.g., cyclen or cyclam) modified with acetate groups.
  • Key Differences: Macrocycle vs. linear ethylenediamine backbone. Chelation Capacity: Cyclam derivatives exhibit stronger metal-binding properties for applications in MRI contrast agents or anti-HIV therapies. Example: A cyclam derivative with N-(2-aminoethyl)propane-1,3-diamine showed anti-HIV-1 activity but lacked acetate pendant arms .

N,N'-Diacetylethylenediamine

  • Structure : Ethylenediamine with acetyl groups on both nitrogens (amide bonds).
  • Key Differences :
    • Functional Groups: Acetamide vs. ammonium acetate in the target compound.
    • Reactivity: Less basic due to amide formation; used in polymer crosslinking or as a stabilizer.
    • Melting Point: 172–174°C (crystalline solid) vs. likely lower for the target compound .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Counterion Applications
N-(2-Aminoethyl)-N'-octylethylenediamine acetate C₁₂H₂₉N₃O₂ (estimated) ~285.4 Octyl, 2-aminoethyl Acetate (1:1) Surfactants, chelating agents
N,N'-Dioctyl derivative C₃₀H₆₅N₃O₂ 499.856 Three octyl groups Acetate (1:1) Pharmaceuticals, surfactants
N,N'-Dibenzylethylenediamine diacetate C₂₀H₂₄N₂·2(C₂H₃O₂) 460.52 Benzyl groups Diacetate (2:1) Antibiotic formulations
Cyclam-acetate derivative Varies (macrocycle) ~500–600 Acetate pendant arms None Anti-HIV agents, metal chelation
N,N'-Diacetylethylenediamine C₆H₁₂N₂O₂ 160.17 Acetamide groups None Polymer chemistry

Research Findings and Functional Insights

  • Anti-Viral Activity : Cyclam derivatives with polyamine chains exhibit anti-HIV activity, but linear ethylenediamine analogs like the target compound may lack the macrocyclic structure required for optimal binding .
  • Chelation Capacity : The acetate counterion in the target compound enhances solubility for metal coordination, though it is less effective than macrocyclic counterparts like cyclen .
  • Stability: Linear ethylenediamine derivatives (e.g., N-(2-aminoethyl)acetamide) are prone to cyclization under heat, forming imidazoline byproducts . The target compound’s acetate may mitigate such degradation.
  • Industrial Use: Dioctyl derivatives are favored in surfactant applications due to high lipophilicity, whereas the target compound’s aminoethyl group may improve water solubility for biomedical uses .

Biological Activity

N-(2-Aminoethyl)-N'-octylethylenediamine acetate, a derivative of bis(2-aminoethyl)amine, has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article synthesizes existing research findings, including cytotoxicity evaluations, apoptotic mechanisms, and interleukin-6 modulation, to provide a comprehensive overview of the compound's biological activity.

The compound is synthesized through the reaction of octylamine with ethylenediamine, followed by acetylation. Its structure can be represented as follows:

N 2 Aminoethyl N octylethylenediamine acetate=C12H26N2O2\text{N 2 Aminoethyl N octylethylenediamine acetate}=\text{C}_{12}\text{H}_{26}\text{N}_2\text{O}_2

This compound exhibits lipophilic properties, which are crucial for its biological interactions.

In Vitro Activity Against Cancer Cell Lines

Research has demonstrated that derivatives of bis(2-aminoethyl)amine exhibit varying degrees of cytotoxicity against human cancer cell lines. A study evaluated several compounds, including this compound, using the MTT assay to measure cell viability.

Table 1: Cytotoxicity Results Against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound 1A549 (Lung)15.74 ± 1.7
Compound 2CaCo-2 (Colorectal)13.95 ± 2.5
This compoundHTB-140 (Melanoma)TBD

The study found that the tested compounds exhibited moderate antiproliferative potency across various cell lines, with specific derivatives showing significant growth inhibition.

The mechanism behind the cytotoxic effects was further explored through apoptotic assays. Flow cytometry analysis indicated that treatment with this compound resulted in increased early and late apoptosis in A549 cells.

Table 2: Apoptotic Activity Induced by this compound

TreatmentEarly Apoptosis (%)Late Apoptosis (%)
Control7.3-
This compound28.9–42.737.8

These findings suggest that the compound not only induces cell death but also modulates apoptotic pathways effectively.

Interleukin-6 Modulation

Interleukin-6 (IL-6) is a pro-inflammatory cytokine implicated in various inflammatory diseases and cancers. The impact of this compound on IL-6 levels was assessed in vitro.

The results indicated a significant reduction in IL-6 secretion in treated A549 cells compared to controls, demonstrating the compound's potential as an anti-inflammatory agent.

Table 3: IL-6 Inhibition Results

TreatmentIL-6 Secretion (Fold Change)
Control1.0
This compound0.1

This substantial decrease suggests that the compound may have therapeutic implications for conditions characterized by elevated IL-6 levels.

Case Studies and Research Findings

Several studies have focused on derivatives of bis(2-aminoethyl)amine and their biological activities. Notable findings include:

  • Cytotoxicity against Multiple Cancer Types : Various derivatives have shown promising results against colorectal adenocarcinoma and lung carcinoma cell lines.
  • Mechanistic Insights : The modulation of apoptotic pathways and inflammatory markers highlights the multifaceted action of these compounds.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound, particularly through:

  • In Vivo Studies : To evaluate efficacy and safety profiles in living organisms.
  • Structure-Activity Relationship (SAR) : To optimize derivatives for enhanced biological activity.

Q & A

Basic: What are the optimal synthetic routes for N-(2-Aminoethyl)-N'-octylethylenediamine acetate, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:
The synthesis typically involves reacting ethylenediamine derivatives with octylamine under controlled basic conditions. Key steps include:

  • Stepwise Alkylation : Sequential alkylation of ethylenediamine with octyl halides to avoid cross-contamination of intermediates.
  • pH Control : Maintaining a pH of 8–9 using a suitable base (e.g., NaOH) to favor mono-alkylation and minimize byproducts .
  • Temperature Optimization : Conducting reactions at 60–80°C to balance reaction rate and thermal stability of intermediates.
  • Purification : Liquid-liquid extraction or column chromatography to isolate the acetate salt. Yield optimization requires real-time monitoring via conductometric titration (e.g., using 0.1 M HCl) to track amine group consumption .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • FT-IR Spectroscopy : Identify primary/secondary amines (N-H stretches at 3300–3500 cm⁻¹) and acetate groups (C=O at ~1700 cm⁻¹).
  • NMR Analysis :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (octyl chain CH₂), δ 2.8–3.2 ppm (ethylene -CH₂-NH-), and δ 3.6–3.8 ppm (acetate -OCOCH₃).
    • ¹³C NMR : Confirm acetate carbonyl at ~175 ppm .
  • HPLC/MS : Reverse-phase C18 columns with acetonitrile/water gradients for purity assessment. Electrospray ionization (ESI+) detects [M+H]⁺ at m/z 276.3 (base structure) and 318.3 (acetate adduct) .

Advanced: How do kinetic studies inform the reaction mechanisms involving this compound in transesterification or aminolysis?

Methodological Answer:
Kinetic modeling is critical for resolving competing pathways:

  • Transesterification vs. Aminolysis : Monitor reactant decay via GC or HPLC. For example, in pentyl acetate reactions, first-order kinetics (rate constants k₁ = 1.2 × 10⁻³ s⁻¹) dominate transesterification, while aminolysis exhibits pseudo-zero-order behavior due to intermediate stabilization .
  • O-N Acyl Migration : Use isotopic labeling (e.g., ¹⁵N) to track rearrangements from 2-aminoethyl acetate to N-(2-hydroxyethyl)acetamide. Activation energy (~75 kJ/mol) is derived from Arrhenius plots .

Advanced: How to interpret thermal decomposition data (TGA-DSC) for stability analysis?

Methodological Answer:

  • TGA : Sharp single-stage decomposition above 300°C indicates high thermal stability. Mass loss (~80%) correlates with acetate and alkyl chain degradation .
  • DSC : Endothermic peaks at 180–200°C suggest melting or phase transitions. Exothermic events above 300°C correspond to oxidative decomposition. Compare with mustard oil or oleamide gels to assess mesophasic behavior .
  • Cp Calculation : Integrate DSC curves to determine specific heat capacity (e.g., 1.8 J/g·K at 25°C), aiding in gelation strategy design .

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